molecular formula C5H10O3 B1294447 Methyl 3-methoxypropionate CAS No. 3852-09-3

Methyl 3-methoxypropionate

Cat. No.: B1294447
CAS No.: 3852-09-3
M. Wt: 118.13 g/mol
InChI Key: BDJSOPWXYLFTNW-UHFFFAOYSA-N
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Description

Methyl 3-methoxypropionate is an ester.

Scientific Research Applications

Synthesis Processes

Methyl 3-methoxypropionate (MMP) has been a subject of interest in studies focusing on its synthesis processes. Zhang Ji-bo (2011) explored the preparation of MMP from methanol and methyl acrylate using sodium hydroxide as a catalyst. The study optimized conditions such as the ratio of methanol to methyl acrylate, reaction temperature, and time, achieving a high yield and purity of MMP (Zhang Ji-bo, 2011). Similarly, Q. Ling-bo (2007) conducted a study using sodium methoxide as a catalyst for MMP synthesis, achieving a yield of over 97% and a product purity of more than 99.6% (Q. Ling-bo, 2007).

Applications in Analytical Chemistry

Methyl 3-methoxy-3-phenylpropionate was identified as an artifact in the saponification and methylation processes during the gas chromatographic analysis of esterified cinnamic acid from Hoya latices. This study by F. Warnaar (1976) highlights the significance of MMP in analytical biochemistry (F. Warnaar, 1976).

Safety and Hazards

When handling Methyl 3-methoxypropionate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Methyl 3-methoxypropionate is a chemical compound with the molecular formula C5H10O3 . It is primarily used as an acylation reagent in biochemical reactions . The primary targets of this compound are molecules that undergo acylation, such as 1-phenylethanamine .

Mode of Action

As an acylation reagent, this compound interacts with its targets by introducing an acyl group into the molecule . This process, known as acylation, results in the formation of a new covalent bond between the target molecule and the acyl group of this compound .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate / t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists . The downstream effects of these pathways would depend on the specific context and application.

Pharmacokinetics

It is known that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods . This suggests that it may have certain properties that affect its bioavailability, such as solubility and stability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context and application. In the context of its use as an acylation reagent, the compound’s action results in the formation of a new covalent bond between the target molecule and the acyl group of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool and dark place, at a temperature less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methyl 3-methoxypropionate plays a significant role in biochemical reactions, particularly as an acylation reagent. It is employed in the lipase-catalyzed N-acylation of 1-phenylethanamine . The compound interacts with enzymes such as lipases, which facilitate the acylation process. These interactions are crucial for the synthesis of various biochemical compounds, including poly(2-hydroxylethyl 5-norbornene-2-carboxylate) resists .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound does not exhibit sensitization potential in the Local Lymph Node Assay, indicating its non-sensitizing nature . This suggests that the compound does not significantly alter immune responses at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an acylation reagent. It facilitates the transfer of acyl groups to specific substrates, thereby modifying their biochemical properties . This process is mediated by enzymes such as lipases, which catalyze the acylation reaction. The compound’s ability to act as an acyl donor is essential for various biochemical synthesis processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, with a boiling point of 142-143°C and a density of 1.009 g/mL at 25°C . Its stability and degradation can vary depending on environmental factors such as temperature and pH. Long-term studies have shown that this compound maintains its efficacy in biochemical reactions over extended periods.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ester hydrolysis and acylation reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols . These metabolic pathways are crucial for the compound’s role in biochemical synthesis and its subsequent breakdown in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes. Additionally, it may interact with specific transporters or binding proteins that aid in its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to be found in the cytoplasm, where it can participate in biochemical reactions. Its localization may also be directed by targeting signals or post-translational modifications that guide it to specific organelles .

Properties

IUPAC Name

methyl 3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJSOPWXYLFTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052060
Record name Methyl 3-methoxypropionate
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Molecular Weight

118.13 g/mol
Source PubChem
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Physical Description

Liquid
Record name Propanoic acid, 3-methoxy-, methyl ester
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CAS No.

3852-09-3
Record name Methyl 3-methoxypropionate
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Record name Methyl 3-methoxypropionate
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Record name Methyl 3-methoxypropionate
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Record name Propanoic acid, 3-methoxy-, methyl ester
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Record name METHYL 3-METHOXYPROPIONATE
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Synthesis routes and methods

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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